molecular formula C14H12F3N3O3 B2889861 N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2175979-68-5

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2889861
CAS No.: 2175979-68-5
M. Wt: 327.263
InChI Key: GRFCTEPRWXIQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C14H12F3N3O3 and its molecular weight is 327.263. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Antitumor Activity

Benzamide derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. The discovery of specific benzamide compounds has shown significant antitumor activity in vivo and has entered clinical trials, demonstrating promise as anticancer drugs (Zhou et al., 2008). This highlights the potential application of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-(trifluoromethoxy)benzamide in oncology research, given its structural similarity to these compounds.

Epilepsy and Pain Management

The application of benzamide derivatives extends to the treatment of epilepsy and pain through the modulation of potassium channels. N-pyridyl benzamide KCNQ2/Q3 potassium channel openers have been identified and found active in animal models of epilepsy and pain, indicating their potential for therapeutic use in neurological disorders (Amato et al., 2011).

Anti-Inflammatory and Analgesic Agents

Novel benzamide derivatives have also been synthesized for their anti-inflammatory and analgesic properties. These compounds have been evaluated for cyclooxygenase inhibition and displayed significant COX-2 selectivity, analgesic activity, and anti-inflammatory effects, underscoring their potential in developing new anti-inflammatory and analgesic medications (Abu‐Hashem et al., 2020).

Antitubercular Activity

Benzamide derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis. Novel derivatives synthesized using green chemistry tools demonstrated significant in vitro antitubercular activity, highlighting the potential of these compounds in antitubercular drug development (Nimbalkar et al., 2018).

Antiviral Activity Against Influenza

The synthesis of novel benzamide-based compounds has led to the identification of molecules with remarkable activity against avian influenza virus, indicating their potential in developing antiviral drugs targeting influenza strains, including H5N1 (Hebishy et al., 2020).

Properties

IUPAC Name

N-[2-(2-oxopyrimidin-1-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)23-11-4-1-3-10(9-11)12(21)18-6-8-20-7-2-5-19-13(20)22/h1-5,7,9H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFCTEPRWXIQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCN2C=CC=NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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